molecular formula C23H28N6O3 B2938901 8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896825-03-9

8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2938901
CAS RN: 896825-03-9
M. Wt: 436.516
InChI Key: QEKWHCSPZCXHOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The imidazopurine ring system is a fused ring structure that is part of many biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy group could increase its solubility in organic solvents, while the piperidinyl group could potentially make it a base .

Scientific Research Applications

Drug Discovery and Development

The piperidine nucleus is a common element in medicinal chemistry, often associated with significant biological activity. Compounds featuring this structure have been explored for their therapeutic potential in various diseases. The compound could potentially be investigated for its binding affinities to different biological targets, leveraging in silico docking simulations and molecular dynamics (MD) studies to predict its interaction with proteins of interest .

Pharmacokinetics Analysis

Given its structural complexity, the compound may be subject to detailed pharmacokinetics analysis, including absorption, distribution, metabolism, and excretion (ADME) calculations. This would help in understanding its behavior within the body and optimizing its properties for better therapeutic outcomes .

Neurological Disorders

Compounds with methoxyphenyl and piperidine substructures have been studied for their effects on the central nervous system (CNS). The subject compound could be researched for potential applications in treating neurological disorders due to these pharmacophores’ known interactions with CNS receptors .

Anticancer Research

Heterocyclic compounds like the one mentioned often exhibit anticancer properties. Research could focus on assessing its cytotoxicity against various cancer cell lines and understanding its mechanism of action at a molecular level .

Synthetic Chemistry

The compound could serve as a key intermediate in synthetic chemistry, leading to the formation of various derivatives with potential pharmacological activities. Studies might explore intra- and intermolecular reactions to create new compounds with enhanced or novel properties .

Molecular Dynamics Simulations

Molecular dynamics simulations could provide insights into the dynamic behavior of the compound when interacting with biological membranes or proteins. This can inform drug design strategies to improve efficacy and selectivity .

Therapeutic Potential of Piperazine Derivatives Piperidine Nucleus in Drug Discovery Piperidine Derivatives: Recent Advances

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. The imidazopurine ring system is found in many biologically active compounds, suggesting that this compound may have potential biological activity .

Future Directions

The potential biological activity of this compound could make it a candidate for further study. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

6-(2-methoxyphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O3/c1-16-15-28-19-20(24-22(28)29(16)17-9-5-6-10-18(17)32-3)25(2)23(31)27(21(19)30)14-13-26-11-7-4-8-12-26/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKWHCSPZCXHOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4OC)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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